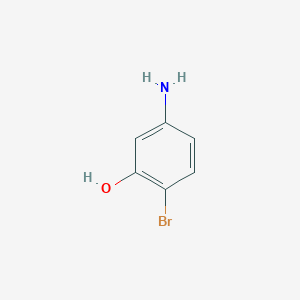

5-Amino-2-bromophenol

描述

Contextual Significance within Halogenated Aminophenols

5-Amino-2-bromophenol belongs to the class of halogenated aminophenols, which are aromatic compounds featuring hydroxyl, amino, and halogen substituents on a benzene (B151609) ring. The presence and relative positions of these functional groups confer specific chemical reactivity and physical properties to the molecule. The bromine atom, being a halogen, is an electron-withdrawing group and a good leaving group in nucleophilic substitution reactions. evitachem.com The amino group, on the other hand, is an electron-donating group and can act as a nucleophile. evitachem.com This duality in reactivity makes halogenated aminophenols like this compound valuable intermediates in organic synthesis.

The specific arrangement of the amino group at the 5-position and the bromine atom at the 2-position relative to the hydroxyl group in this compound creates a unique electronic and steric environment. This distinct structure influences its reactivity and potential applications, setting it apart from other isomers and related halogenated aminophenols.

Evolution of Research Interest in Substituted Phenolic Compounds

Substituted phenolic compounds have long been a cornerstone of chemical research, owing to their wide-ranging applications and presence in natural products. nih.gov Initially, research focused on fundamental studies of their properties and reactivity. Over time, with advancements in analytical techniques and a deeper understanding of reaction mechanisms, the focus has shifted towards their application in various fields. researchgate.net

The interest in phenolic compounds has been further fueled by their diverse biological activities, including antioxidant, antibacterial, and anticancer properties. nih.govnih.gov This has led to extensive research into the synthesis of novel substituted phenolic compounds with enhanced or specific functionalities. The introduction of halogens into the phenolic structure, as seen in this compound, is a strategy often employed to modulate the biological activity and metabolic stability of these compounds. jst.go.jpnih.gov The ongoing search for new pharmaceuticals and materials continues to drive research into this versatile class of molecules. nih.gov

Overview of Key Research Domains for this compound

The unique structural features of this compound have positioned it as a valuable tool in several key research domains:

Organic Synthesis: It serves as a crucial starting material or intermediate for the synthesis of a wide array of more complex organic molecules. evitachem.com Its functional groups allow for a variety of chemical transformations, making it a versatile building block for creating novel compounds. For instance, it has been used in the synthesis of meta-amido bromophenol derivatives. jst.go.jp

Medicinal Chemistry: The compound is of significant interest in the development of new therapeutic agents. jst.go.jpsolubilityofthings.com Researchers have explored its potential as a scaffold for designing molecules with specific biological activities. A notable application is in the synthesis of antitubercular agents, where derivatives of this compound have shown potent activity against Mycobacterium tuberculosis. jst.go.jp

Materials Science: While less explored, the properties of this compound suggest potential applications in materials science. The presence of the bromine atom and the aromatic ring could be leveraged in the design of flame-retardant materials or functional polymers. fluorochem.co.uk

Interdisciplinary Relevance and Research Trajectories

The applications of this compound extend across multiple scientific disciplines, highlighting its interdisciplinary relevance. In addition to its roles in chemistry and medicine, its derivatives could find use in agrochemicals and other specialized chemical industries. gminsights.com

Future research trajectories for this compound are likely to focus on several key areas. In medicinal chemistry, there will be continued efforts to design and synthesize new derivatives with improved efficacy and selectivity against various diseases. jst.go.jp In materials science, researchers may explore its incorporation into polymers and other materials to impart specific properties. Furthermore, the development of more efficient and sustainable synthetic routes to this compound and its derivatives will remain an important area of investigation. The ongoing exploration of halogenated compounds in various scientific fields suggests a promising future for research involving this versatile molecule. nih.govsemanticscholar.org

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H6BrNO nih.gov |

| Molecular Weight | 188.02 g/mol nih.gov |

| Melting Point | 150 °C lookchem.com |

| Boiling Point | 261.1±20.0 °C (Predicted) lookchem.com |

| Density | 1.768±0.06 g/cm3 (Predicted) lookchem.com |

| pKa | 8.48±0.10 (Predicted) lookchem.com |

| LogP | 1.60950716567 fluorochem.co.uk |

| CAS Number | 55120-56-4 nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-amino-2-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWKTHGCIITRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435981 | |

| Record name | 5-amino-2-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55120-56-4 | |

| Record name | 5-amino-2-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-bromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Amino 2 Bromophenol

Established Synthetic Routes and Strategies

The preparation of 5-Amino-2-bromophenol is well-documented, with two principal strategies dominating the synthetic landscape: direct bromination of aminophenol precursors and the reduction of substituted nitro-bromophenols. Each approach offers a unique set of advantages and challenges related to regioselectivity, reaction conditions, and purification.

Direct Bromination Approaches of Aminophenol Precursors

Direct bromination of an aminophenol, specifically 3-aminophenol (B1664112), presents a straightforward route to this compound. However, the presence of two activating groups (hydroxyl and amino) on the aromatic ring necessitates careful control over the reaction to achieve the desired regioselectivity and avoid the formation of polybrominated byproducts.

The selection of the brominating agent and the precise control of its stoichiometry are critical in the direct bromination of 3-aminophenol. Bromine (Br₂) is a common brominating agent, often used in a suitable solvent like acetic acid. The stoichiometry must be carefully managed to favor monobromination. The strong activating nature of both the hydroxyl and amino groups makes the aromatic ring highly susceptible to electrophilic attack, and using an excess of bromine can lead to the formation of di- or even tri-brominated products. researchgate.net

One documented approach involves the reaction of 3-aminophenol with bromine in acetic acid under controlled temperature conditions (0–5°C) to minimize over-bromination. To further enhance selectivity and prevent oxidation, protection of the more reactive amino group as an acetamide (B32628) can be employed prior to bromination. This strategy directs bromination to the positions activated by the hydroxyl group. Subsequent deprotection of the acetyl group yields the desired aminophenol derivative.

The reaction medium plays a significant role in the outcome of the direct bromination. Acetic acid is a commonly used solvent. The acidity of the reaction medium can influence the reactivity of the substrate. As the reaction proceeds, hydrogen bromide is generated, increasing the acidity of the solution. This can lead to the protonation of the amino group to form an ammonium (B1175870) salt (-NH₃⁺), which is a deactivating, meta-directing group. researchgate.net This in-situ change in the substituent effect can complicate the product distribution. researchgate.net

While Lewis acid catalysts like FeBr₃ are often used to enhance the electrophilicity of bromine, their application in the bromination of highly activated systems like aminophenols must be carefully considered to avoid excessive reaction rates and the formation of multiple byproducts. quora.com Enzymatic bromination, using enzymes such as bromoperoxidase, has been explored as a method for achieving high regioselectivity in the bromination of phenols under mild conditions, potentially offering a more controlled alternative to traditional chemical methods. researchgate.net

Reductive Pathways from Substituted Nitro-Bromophenols

An alternative and often more regioselective approach to synthesizing this compound involves the reduction of a 2-bromo-5-nitrophenol (B183277) precursor. This strategy benefits from the well-defined placement of the bromo and nitro substituents on the phenol (B47542) ring, which are then converted to the final product in a reductive step.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of the nitro group in 2-bromo-5-nitrophenol to an amino group. This technique typically involves the use of hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C). The reaction is generally carried out in a solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. The efficiency of the hydrogenation can be very high, often leading to near-quantitative conversion to the desired this compound. researchgate.net The process is generally clean, with the primary byproduct being water, which simplifies workup and purification. Recent research has also explored the use of highly dispersed palladium nanoparticles anchored on metal-organic dimers as efficient catalysts for the hydrogenation of nitroaromatics. bohrium.com

Table 1: Catalytic Hydrogenation of Nitro-Bromophenols

| Catalyst | Substrate | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Pd/C | 2-Bromo-5-nitrophenol | Not specified | H₂ | This compound | Not specified |

This table is generated based on available data and may not be exhaustive.

Besides catalytic hydrogenation, various chemical reducing agents can be used to convert the nitro group of 2-bromo-5-nitrophenol to the amine. Metal-mediated reductions are a common alternative.

A frequently used method involves the use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, or with an ammonium chloride solution. For instance, the reduction of 2-bromo-5-nitrophenol using iron powder and ammonium chloride has been reported to yield this compound. Other metal-based reducing systems, such as tin (Sn) in the presence of concentrated hydrochloric acid, are also effective for the reduction of aromatic nitro compounds. quora.com

These chemical reduction methods are often advantageous due to their lower cost and the avoidance of high-pressure hydrogenation equipment. However, they can generate significant amounts of metal-containing waste, which requires appropriate disposal. The choice between catalytic hydrogenation and chemical reduction often depends on a balance of factors including cost, equipment availability, and environmental considerations.

Optimization of Reduction Selectivity and Yield

A common precursor for this compound is 2-bromo-5-nitrophenol. The reduction of the nitro group to an amine is a critical step that requires careful optimization to ensure high selectivity and yield, avoiding unwanted side reactions.

The selective reduction of nitro groups in polynitroarenes is a well-established field. For instance, the presence of a hydroxyl group on the aromatic ring can direct the reduction to an ortho-positioned nitro group. stackexchange.com While specific optimization data for the reduction of 2-bromo-5-nitrophenol is not extensively detailed in the provided results, general principles of selective nitro group reduction can be applied. Factors such as the choice of reducing agent, solvent, temperature, and pH can significantly influence the reaction's outcome. For example, sodium polysulfide (Na2Sn) has been shown to be an effective reagent for the selective reduction of one nitro group in polynitro compounds. stackexchange.com

Synthetic Transformations from Related Aniline (B41778) or Phenol Derivatives

Alternative synthetic strategies for this compound involve the modification of closely related aniline or phenol structures.

One such strategy is the demethylation of a methoxy (B1213986) group to a hydroxyl group. A documented synthesis of this compound starts from 4-bromo-3-methoxyaniline (B105682). jst.go.jp The demethylation is achieved using boron tribromide (BBr3) in dichloromethane. The reaction proceeds by treating a solution of 4-bromo-3-methoxyaniline with a solution of BBr3 at 0°C, followed by stirring at room temperature for 24 hours. After quenching with saturated aqueous sodium bicarbonate, the product is extracted and purified. jst.go.jp This method has been reported to yield this compound in 88% yield. jst.go.jp

Another related transformation involves starting from 2-bromo-5-methoxyaniline. jst.go.jp This compound can also be subjected to demethylation to yield the target this compound. The synthesis of novel bromophenol derivatives often utilizes the O-demethylation of arylmethyl ethers with BBr3 as a key step to produce bioactive phenols. mdpi.com

Table 1: Demethylation of Methoxyanilines to this compound

| Starting Material | Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| 4-bromo-3-methoxyaniline | BBr3 | Dichloromethane | 88% | jst.go.jp |

This table is interactive. Click on the headers to sort the data.

The hydrolysis of an amide precursor is another viable route to this compound. Specifically, N-(4-bromo-2-hydroxyphenyl)acetamide can be hydrolyzed to produce the desired compound. This reaction is typically carried out under acidic conditions.

A detailed procedure involves heating a suspension of N-(4-bromo-2-hydroxyphenyl)acetamide in a mixture of ethanol and 3 M hydrochloric acid at 100°C for 3 hours. chemicalbook.com Following the hydrolysis, the reaction mixture is neutralized with sodium carbonate, and the product is extracted and concentrated. This method has been shown to produce this compound with a high yield of 89% and a purity of 100% as determined by analytical HPLC. chemicalbook.com

Table 2: Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity | Reference |

|---|

This table is interactive. Click on the headers to sort the data.

Emerging and Sustainable Synthetic Approaches for this compound

In line with the growing emphasis on environmentally friendly chemical processes, research is being directed towards developing more sustainable synthetic methods.

Applications of Green Chemistry Principles in Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles can be applied to the synthesis of this compound to improve its environmental footprint.

One of the key principles of green chemistry is the reduction or elimination of solvents, which often contribute significantly to chemical waste. Solvent-free reactions, also known as solid-state reactions, can offer several advantages, including reduced environmental impact, lower costs, and sometimes, enhanced reaction rates and yields.

While specific examples of solvent-free synthesis for this compound are not explicitly detailed in the provided search results, the concept has been successfully applied to similar reactions. For instance, the bromination of aromatic compounds like phenols and anilines has been carried out efficiently under solvent-free conditions by grinding the reactants in a mortar and pestle. ajrconline.org This approach has been shown to provide superior yields compared to traditional reflux conditions. ajrconline.org Similarly, the synthesis of asymmetrically N,N'-substituted ureas has been achieved in excellent yields (98–100%) and remarkably short reaction times (30 minutes) under solvent-free conditions, compared to traditional methods that require refluxing for 4 to 24 hours. nih.gov These examples suggest that a solvent-free approach could potentially be developed for the synthesis of this compound or its precursors, offering a greener alternative to conventional methods.

Utilization of Renewable Reagents

A review of the current scientific literature does not provide specific examples of synthetic routes to this compound that explicitly utilize renewable reagents or biocatalysis. While biocatalysis is recognized as a green technology for synthesizing chiral molecules under mild conditions, its direct application for the production of this particular compound is not documented in available research. researchgate.net

Advanced Reaction Technologies

Modern synthetic chemistry has embraced advanced technologies to enhance reaction efficiency, safety, and yield. These methods represent a significant leap forward from conventional batch processing.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering benefits such as rapid reaction rates, improved yields, and higher product purity. mdpi.comorganic-chemistry.org This technique utilizes microwave energy to heat reactions more efficiently and homogeneously than traditional methods. researchgate.net The core advantages of MAOS include:

Accelerated Reaction Times: Microwave irradiation can dramatically shorten reaction times, often from hours or days to mere minutes. mdpi.comnih.gov

Improved Yields and Purity: The precise and rapid heating can minimize the formation of by-products, leading to cleaner reactions and higher yields of the desired product. organic-chemistry.org

Energy Efficiency: As a non-conventional energy source, it is considered an eco-friendly approach in chemistry. mdpi.com

While specific optimized protocols for the microwave-assisted synthesis of this compound are not detailed in the surveyed literature, the principles of MAOS are highly applicable. For instance, the synthesis of various heterocyclic compounds, such as spirooxindoles and 2-aminothiophenes, has been successfully optimized using microwave irradiation, achieving completion in as little as 5 to 20 minutes at temperatures around 70-80°C. mdpi.comorganic-chemistry.org These examples strongly suggest that synthetic routes to this compound could be significantly optimized by adopting microwave technology, likely leading to reduced synthesis time and increased efficiency.

Flow Chemistry Systems for Enhanced Efficiency

Continuous flow chemistry represents a paradigm shift in chemical manufacturing, moving from large batch reactors to miniaturized, continuous systems. This technology offers numerous advantages, particularly for reactions that may be hazardous or difficult to scale up. chim.itresearchgate.net Key benefits include:

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to better selectivity and yields. researchgate.net

Enhanced Safety: Conducting reactions in small, contained volumes minimizes the risks associated with hazardous reagents or exothermic processes. chim.itnih.gov

Scalability and Reliability: Scaling up production is achieved by running the system for longer periods or by using multiple reactors in parallel ("scaling-out"), which is often more reliable than increasing the size of a batch reactor. researchgate.netnih.gov

The application of flow chemistry has been demonstrated in the multi-step synthesis of complex heterocycles like 2-aryl-1,2,3-triazoles, where reactive diazonium intermediates were safely generated and used in-line. nih.gov Furthermore, flow systems have been employed for cross-coupling reactions to produce biaryl compounds, with residence times as short as 12-15 minutes. acs.org Although a specific flow synthesis protocol for this compound is not available in the literature, the principles of flow chemistry provide a clear pathway for enhancing the efficiency, safety, and scalability of its production.

Purification and Isolation Methodologies for this compound

The isolation of this compound in a high state of purity is critical for its subsequent use. This is typically achieved through a combination of chromatographic techniques and crystallization.

Chromatographic Separation Techniques (e.g., Column Chromatography, Preparative HPLC)

Chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. libretexts.org

Column Chromatography Flash column chromatography is a widely used and effective method for purifying this compound on a laboratory scale. In a documented procedure, the compound was purified using flash chromatography over a silica (B1680970) gel stationary phase. jst.go.jp Elution with a solvent mixture of petroleum ether and ethyl acetate (B1210297) successfully isolated the product with a high yield of 88%. jst.go.jp Another report specifies a mobile phase of 5% ethyl acetate in n-pentane for its purification. semanticscholar.org

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Silica Gel | jst.go.jp |

| Mobile Phase System 1 | Petroleum Ether : Ethyl Acetate (2:1) | jst.go.jp |

| Mobile Phase System 2 | Ethyl Acetate : n-Pentane (5:95) | semanticscholar.org |

| Technique | Flash Chromatography | jst.go.jp |

Preparative High-Performance Liquid Chromatography (HPLC) For achieving very high levels of purity, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material. mdpi.com While a specific preparative HPLC method for this compound is not explicitly detailed, extensive research on the separation of other bromophenols provides highly relevant parameters. Reverse-phase chromatography is typical, utilizing non-polar stationary phases. researchgate.netmdpi.com

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Phenomenex Luna C8(2) or Synergi Polar-RP (C18) | researchgate.netmdpi.comresearchgate.net |

| Mobile Phase | Water and Acetonitrile Gradient | researchgate.netmdpi.comresearchgate.net |

| Additives | 0.05% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid | researchgate.netmdpi.com |

| Detection | UV (e.g., 210 nm) | researchgate.netresearchgate.net |

| Flow Rate | ~2.0 mL/min (Semi-preparative) | mdpi.com |

| Temperature | 30 °C | researchgate.netmdpi.com |

Crystallization and Recrystallization Strategies

Crystallization is a crucial final step for obtaining highly pure, solid compounds. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and allowing it to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution.

For compounds structurally similar to this compound, such as 2-hydroxy-3-amino-5-bromoacetophenone, a successful recrystallization was achieved using a mixture of petroleum ether and ethyl acetate in a 1:3 ratio. google.com This suggests that a similar solvent system could be effective for the final purification of this compound. The choice of solvent is critical and is determined by the solubility characteristics of the compound, aiming for high solubility at high temperatures and low solubility at low temperatures.

Chemical Reactivity and Mechanistic Investigations of 5 Amino 2 Bromophenol

Aromatic Electrophilic and Nucleophilic Substitution Dynamics

Substituent Effects on Electrophilic Attack

The hydroxyl (-OH) and amino (-NH₂) groups are powerful activating, ortho, para-directing groups in electrophilic aromatic substitution. msu.edulibretexts.org Conversely, the bromine atom is a deactivating but also ortho, para-directing group. libretexts.org The interplay of these effects governs the regioselectivity of further substitution on the aromatic ring.

The directing influences of the -OH and -NH₂ groups are synergistic, strongly activating the positions ortho and para to them. In 5-Amino-2-bromophenol, the positions available for electrophilic attack are C4 and C6.

Position C6: This position is ortho to the amino group and para to the hydroxyl group, making it highly activated and sterically accessible.

Position C4: This position is ortho to the hydroxyl group and meta to the amino group.

Given that the activating influence of -OH and -NH₂ typically outweighs the deactivating effect of halogens, electrophilic attack is strongly favored. The precise outcome can depend on the reaction conditions. For example, during bromination, the acidity of the medium can protonate the amino group to form -NH₃⁺, which is a meta-directing deactivator. researchgate.net This would alter the substitution pattern, highlighting the sensitivity of the molecule's reactivity to its environment. researchgate.net

Oxidative Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is susceptible to oxidation, leading to the formation of quinone-type structures and other oxidized products.

Formation of Quinone Derivatives

Oxidation of this compound can yield quinone derivatives. The oxidation of the phenol (B47542) group can convert it into a quinone structure, which is a common transformation for phenolic compounds. For example, the oxidation of related aminophenols can lead to the formation of benzoquinoneimines. mdpi.org In the case of this compound, oxidation would likely lead to a bromo-substituted amino-quinone derivative, a class of compounds with significant chemical and biological interest.

Investigation of Oxidation Mechanism and Byproducts

The mechanism of phenol oxidation can be complex, often proceeding through radical intermediates. Oxidants can abstract a hydrogen atom from the hydroxyl group, generating a phenoxyl radical. This radical is resonance-stabilized and can then undergo further reactions. In the presence of bromide, oxidation processes can form various reactive bromine species, such as hypobromous acid (HOBr), which can participate in the reaction. researchgate.net

The oxidation of aminophenols can be intricate, potentially involving the amino group as well. The process can be influenced by factors such as the choice of oxidant (e.g., potassium permanganate (B83412), chromium trioxide, peracetic acid), pH, and solvent. nih.gov Byproducts can arise from dimerization or polymerization of reactive intermediates or from secondary reactions of the initially formed quinone.

Reductive Chemistry of the Amino Functionality

The term "reductive chemistry" for an amino group is unconventional as it is already in a reduced state. This section will instead focus on the characteristic reactions of the aromatic amino group, which is a hub of chemical reactivity. The amino group can act as a nucleophile or be converted into a diazonium salt, which is a versatile intermediate. evitachem.comgoogle.com

A primary reaction of the amino group in this compound is diazotization. chemrevlett.com This reaction involves treating the amine with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). google.comchemrevlett.com This process converts the amino group into a diazonium salt (-N₂⁺).

This diazonium intermediate is highly valuable in synthesis because the dinitrogen group is an excellent leaving group and can be replaced by a wide variety of substituents in what are known as Sandmeyer or related reactions. This allows for the introduction of groups that are otherwise difficult to install on an aromatic ring.

Table 1: Potential Transformations via Diazotization of this compound

| Reagent(s) | Resulting Functional Group | Product Class |

|---|---|---|

| CuCl / HCl | -Cl | Chlorophenol |

| CuBr / HBr | -Br | Dibromophenol |

| CuCN / KCN | -CN | Cyanophenol |

| KI | -I | Iodophenol |

| H₂O, heat | -OH | Dihydroxybenzene |

| HBF₄, then heat | -F | Fluorophenol |

Additionally, the amino group itself can undergo reactions such as acylation. For example, it can react with acyl chlorides like benzoyl chloride in the presence of a base to form the corresponding amide. jst.go.jp

Selective Reduction Pathways

The selective reduction of halogenated nitroaromatics is a critical process for synthesizing valuable intermediates like halogenated anilines. In the case of compounds like this compound, selective reduction can target either the removal of the bromine atom (dehalogenation) or modifications to other functional groups.

Reductive dehalogenation of bromophenols can occur through various mechanisms. For instance, the electrocatalytic reduction of 2,4,6-tribromophenol (B41969) on a silver cathode proceeds in a stepwise manner, first removing the ortho-bromine, then the para-bromine, and finally the remaining ortho-bromine to yield phenol. pku.edu.cn This suggests that selective debromination of this compound to form 3-aminophenol (B1664112) is a feasible pathway. Microbial-mediated dehalogenation has also been demonstrated, where anaerobic bacteria can reductively debrominate various bromophenols. asm.orgasm.orgresearchgate.net Specifically, ortho- and para-substituted bromophenols are susceptible to this transformation. asm.org

Conversely, chemoselective reduction methods have been developed to preserve halogen substituents while reducing other functional groups, such as a nitro group to an amine. While this compound already possesses an amino group, these methods are relevant for the synthesis of such compounds from precursors like bromonitrophenols. For example, iron-based catalysts have shown high chemoselectivity in the reduction of nitroarenes without affecting aryl halide groups. rsc.orgrsc.org The use of a polyoxometalate redox mediator in electrochemical reductions also allows for the selective conversion of nitro groups to anilines, even in the presence of halides. nih.govacs.org These techniques underscore the possibility of performing reductions on other parts of the molecule while leaving the bromo- and amino-substituents of this compound intact.

Derivatization Reactions of the Amino Group

The amino group in this compound is a key site for synthetic modifications, allowing for the introduction of various functionalities through reactions like amidation, acylation, and Schiff base formation.

Amidation and Acylation Reactions (e.g., with benzoyl chloride)

The amino group of aminophenols readily undergoes acylation to form amides. The reaction of this compound with an acylating agent such as benzoyl chloride would yield the corresponding N-acylated product, N-(3-bromo-4-hydroxyphenyl)benzamide. A similar transformation has been reported for the synthesis of N-(4-bromo-3-hydroxyphenyl)benzamide. jst.go.jp Another common acylation involves the use of acetyl chloride to produce the acetamide (B32628) derivative, N-(3-bromo-4-hydroxyphenyl)acetamide. rsc.org These reactions are fundamental in modifying the electronic and steric properties of the parent molecule, which can be a crucial step in the synthesis of more complex structures.

Schiff Base Formation and Imine Chemistry

The condensation reaction between the amino group of this compound and an aldehyde or ketone leads to the formation of an imine, also known as a Schiff base. scienceinfo.com This reaction is a cornerstone of imine chemistry. For instance, the reaction of 2-aminophenol (B121084) with an appropriate aldehyde can yield a 2-(benzylideneamino)phenol. acs.org The resulting imines are versatile intermediates. For example, o-quinone imines, which can be generated from the oxidation of o-aminophenols, are highly reactive and participate in cycloaddition reactions to form complex heterocyclic structures like 1,4-benzoxazines. nih.govresearchgate.net While this compound is a meta-aminophenol derivative, the fundamental reactivity of its amino group in forming imines remains a key feature for synthetic applications. These imine derivatives can also be involved in further transformations, such as the Betti reaction, which involves the nucleophilic addition of phenolic compounds to imines. scienceinfo.com

Reaction Kinetics and Thermodynamic Studies of Related Bromophenols

Understanding the kinetics and thermodynamics of reactions involving bromophenols provides insight into their reactivity, stability, and mechanistic pathways. While specific data for this compound may be limited, studies on related bromophenols offer valuable comparative information.

Rate Constant Determinations for Key Reactions

The rates of various reactions involving bromophenols have been quantified. For instance, the oxidation of bromophenols by potassium permanganate exhibits second-order kinetics, with the rate constants being pH-dependent. acs.org Similarly, the kinetics of bromination of phenols in aqueous solution have been studied, revealing that the reaction between hypobromous acid (HOBr) and the phenoxide ion is the rate-controlling step in the pH range of 6 to 10. nih.gov The second-order rate constants for this reaction vary significantly depending on the substituents on the phenol ring. nih.gov

Advanced oxidation processes are also a subject of kinetic studies. The degradation of bromophenolic compounds by chlorine-based advanced oxidation processes involves reactions with hydroxyl (HO•), chlorine (Cl•), and chlorine monoxide (ClO•) radicals. nih.govresearchgate.net The rate constants for the reactions of 2,4,6-tribromophenol with these radicals have been determined, showing a dramatic increase in reactivity upon deprotonation of the phenol to its phenoxide form. nih.gov Theoretical studies have also been employed to calculate rate constants for the reactions of bromophenol analogs with radicals like the methylperoxyl radical (CH3OO•). nih.gov

Table 1: Selected Second-Order Rate Constants for Reactions of Bromophenols

| Reactants | Reaction Type | Rate Constant (k) | Conditions |

|---|---|---|---|

| 4-Bromophenol (B116583) and Bromine | Bromination | - | Acetic Acid |

| 2,4,6-Tribromophenol (anionic) and HO• | Oxidation | ~1010 M-1s-1 | Aqueous |

| 2,4,6-Tribromophenol (anionic) and ClO• | Oxidation | ~1010 M-1s-1 | Aqueous |

Note: Specific values are often dependent on precise experimental conditions such as pH, temperature, and solvent. nih.govasianpubs.orgrsc.org

Activation Parameters and Mechanistic Implications (e.g., Proton Transfer)

Thermodynamic and activation parameters provide deeper mechanistic insights. For the bromination of phenols in acetic acid, activation parameters such as activation energy, enthalpy, and entropy have been calculated. asianpubs.org Studies on the reaction of bromophenol blue with bases have also determined activation energies and other thermodynamic parameters, revealing details about the transition state. rsc.orgcdnsciencepub.comcdnsciencepub.com For example, the alkaline fading of bromophenol blue has been used to investigate the effect of heating rates on derived activation energies. capes.gov.br

Proton transfer is a fundamental step in many phenol reactions. nih.gov The rate of proton transfer can be influenced by the surrounding solvent molecules and the proton affinity of the accepting species. nih.govacs.orgchemrxiv.org For phenol-amine complexes, the free energy profiles of proton transfer reactions have been studied, indicating that electronic excitation can significantly lower the energy barrier for this process. nih.gov Mechanistic studies on the bromination of phenols suggest that the reaction can be catalyzed by general bases, where the deprotonation of the phenolic hydroxyl group occurs concurrently with the electrophilic attack by bromine. cdnsciencepub.com This concerted proton-electron transfer (CPET) is a key mechanism in the oxidation of phenols. pnas.org

Table 2: Activation Parameters for Selected Reactions of Related Phenols

| Reaction | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/K·mol) |

|---|---|---|---|

| Bromination of o-bromophenol in acetic acid | - | - | - |

| Oxidation of 3,4-Dimethyl phenol by KBrO3 | 58.59 | 56.03 | -55.7 |

| Oxidation of 4-sec-butyl phenol by KBrO3 | 61.43 | 58.87 | -59.45 |

| Oxidation of 4-tert-butyl phenol by KBrO3 | 65.38 | 62.82 | -48.78 |

| Reaction of Homatropine with Bromocresol green | 58 | - | - |

Note: Data is for related phenol compounds and serves as an illustration of typical values. Specific values for this compound are not available in the provided sources. asianpubs.orgcdnsciencepub.comjournalirjpac.com

Structural Elucidation and Spectroscopic Characterization of 5 Amino 2 Bromophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Comprehensive 1D NMR (¹H, ¹³C) Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 5-amino-2-bromophenol provide key insights into its substitution pattern. In a typical ¹H NMR spectrum, the aromatic protons exhibit distinct chemical shifts and coupling patterns that are influenced by the electronic effects of the amino (-NH₂), hydroxyl (-OH), and bromo (-Br) substituents. The -OH and -NH₂ protons are often observed as broad singlets, and their chemical shifts can vary with solvent and concentration.

The chemical shifts of ring protons in substituted phenols are influenced by the electronic effects of the substituents. acs.orgacs.org For para-substituted phenols, a linear relationship has been observed between the internal chemical shift of the ring protons and other physical properties. cdnsciencepub.comcdnsciencepub.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The carbon atoms directly attached to the electronegative bromine and oxygen atoms are typically shifted downfield. The substitution pattern on the aromatic ring can be definitively established by analyzing the chemical shifts and multiplicities in both the proton-coupled and decoupled ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | ~6.8 | - |

| H4 | ~6.3 | - |

| H6 | ~6.9 | - |

| OH | Variable | - |

| NH₂ | Variable | - |

| C1 | - | ~148 |

| C2 | - | ~110 |

| C3 | - | ~118 |

| C4 | - | ~106 |

| C5 | - | ~148 |

| C6 | - | ~116 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are powerful for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, helping to trace the connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This allows for the direct assignment of a proton signal to its attached carbon atom, confirming the C-H framework of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For instance, in this compound, HMBC correlations from the aromatic protons to the carbons bearing the substituents (-Br, -OH, -NH₂) would definitively confirm the substitution pattern. nih.gov The analysis of HMBC data is crucial for confirming and rejecting proposed NMR assignments. sdsu.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The theoretical monoisotopic mass of this compound (C₆H₆BrNO) is approximately 186.9633 Da. nih.gov HRMS analysis of this compound would be expected to yield a measured mass very close to this theoretical value, thereby confirming its elemental composition. ncsu.eduresearchgate.net For example, HRMS data is often recorded on instruments like a Fourier transform ion cyclotron resonance mass spectrometer using electrospray ionization (ESI). rsc.org

Table 2: Exact Mass Information for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆BrNO | nih.gov |

| Monoisotopic Mass | 186.96328 Da | nih.gov |

| Molecular Weight | 188.02 g/mol | nih.gov |

Fragmentation Pathway Analysis

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to identify the molecule's structure. chemguide.co.uk The fragmentation of this compound would likely involve the loss of the bromine atom, the amino group, or the hydroxyl group, as well as fragmentation of the aromatic ring itself. The stability of the resulting fragment ions often dictates the observed fragmentation pattern. libretexts.org For instance, the loss of a bromine radical followed by rearrangement could lead to stable fragment ions. Analysis of these pathways provides valuable structural information.

Vibrational Spectroscopy (Infrared and Raman)

For this compound, the IR and Raman spectra would exhibit characteristic bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3500 cm⁻¹. The exact positions of these bands can provide information about hydrogen bonding. Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹. The C-Br stretching vibration will appear at lower frequencies, typically in the fingerprint region below 1000 cm⁻¹. The aromatic C=C stretching vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region. Theoretical calculations, such as those using density functional theory (DFT), can be used to predict and help assign the vibrational spectra of substituted phenols. acs.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H | 3200-3600 | Stretching |

| N-H | 3300-3500 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aromatic C=C | 1400-1600 | Stretching |

| C-O | 1200-1300 | Stretching |

| C-N | 1250-1350 | Stretching |

| C-Br | 500-600 | Stretching |

Functional Group Identification and Band Assignment

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups within a molecule. edinst.com While IR spectroscopy measures the absorption of infrared light due to changes in the dipole moment of molecular bonds, Raman spectroscopy detects the scattering of light caused by changes in bond polarizability. edinst.com

Key Vibrational Modes:

-OH and -NH₂ Stretching: The O-H and N-H stretching vibrations are typically observed in the high-frequency region of the IR spectrum, generally between 3300 and 3500 cm⁻¹. walshmedicalmedia.com In a study of o-aminophenol, characteristic peaks for hydrogen-bonded -OH and -NH stretching vibrations were found between 3304-3375 cm⁻¹. walshmedicalmedia.com The amino group will show two distinct bands in this region, corresponding to asymmetric and symmetric stretching modes.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring typically appear above 3000 cm⁻¹. For o-aminophenol, these were noted at 2991-3020 cm⁻¹. walshmedicalmedia.com

N-H Bending and C=C Stretching: The in-plane bending vibration of the N-H bond (scissoring) in aromatic amines is often observed around 1600 cm⁻¹. This region also contains the C=C stretching vibrations of the aromatic ring. For o-aminophenol, a peak at 1604 cm⁻¹ was attributed to both N-H bending and C=C group stretching. walshmedicalmedia.com

C-N and C-O Stretching: The C-N stretching vibrations in aromatic amines typically appear in the 1250-1380 cm⁻¹ range. In the case of o-aminophenol, C-N stretching peaks were observed at 1269-1282 cm⁻¹. walshmedicalmedia.com The C-O stretching of the phenolic group is expected in the 1260-1180 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to appear at lower frequencies, typically in the range of 600-500 cm⁻¹, due to the heavy bromine atom.

The following interactive table summarizes the expected vibrational frequencies for the key functional groups in this compound based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| -OH / -NH₂ | Stretching (H-bonded) | 3300 - 3500 | walshmedicalmedia.com |

| Aromatic C-H | Stretching | > 3000 | walshmedicalmedia.com |

| -NH₂ / C=C | Bending / Stretching | ~1600 | walshmedicalmedia.com |

| C-N (aromatic) | Stretching | 1250 - 1380 | walshmedicalmedia.com |

| C-O (phenol) | Stretching | 1260 - 1180 | walshmedicalmedia.com |

| C-Br | Stretching | 600 - 500 | nih.gov |

Analysis of Hydrogen Bonding and Molecular Interactions

The presence of both a hydroxyl group (-OH) and an amino group (-NH₂) in this compound allows for the formation of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. These interactions significantly influence the molecule's physical and spectral properties.

Studies on various aminophenol derivatives have demonstrated the formation of intramolecular hydrogen bonds, particularly when the -OH and -NH₂ groups are in ortho positions to each other. researchgate.netresearchgate.net In such cases, interactions of the O-H···N and N-H···O types can occur. researchgate.net The formation of these hydrogen bonds can be detected in IR spectra by a red-shift (a shift to lower frequencies) and broadening of the O-H and N-H stretching bands. For instance, the high antimicrobial activity of certain aminophenols has been linked to the formation of intramolecular hydrogen bonds. researchgate.net

In the solid state, intermolecular hydrogen bonding is expected to be a dominant force, influencing the crystal packing. The -OH and -NH₂ groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms, as well as the bromine atom to a lesser extent, can act as hydrogen bond acceptors.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule when it absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. acs.org

Chromophore Analysis and Electronic Transitions

The chromophore in this compound is the substituted benzene ring. The amino and hydroxyl groups act as auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption maximum (λmax). Both -OH and -NH₂ are powerful activating groups that tend to shift the absorption to longer wavelengths (a bathochromic or red shift).

The electronic transitions responsible for UV absorption in this molecule are primarily π → π* transitions associated with the conjugated π-system of the benzene ring. The presence of non-bonding electrons on the nitrogen and oxygen atoms also allows for n → π* transitions. Studies on p-aminophenol have shown absorption bands corresponding to π → π* transitions of the benzenoid ring. derpharmachemica.com In o-aminophenol, the UV spectrum in ethanol (B145695) shows absorption maxima (λmax) at 211, 234, and 287 nm. cerealsgrains.org The presence of the bromine atom is also expected to influence the electronic transitions.

Based on studies of aminophenols, the typical electronic transitions and their expected absorption regions are presented in the table below.

| Transition Type | Chromophore/Functional Group | Approximate λmax (nm) | Reference |

| π → π | Benzene Ring | 240 - 290 | derpharmachemica.com |

| n → π | -OH, -NH₂ | > 290 | derpharmachemica.com |

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can have a significant effect on the position and intensity of absorption bands in a UV-Vis spectrum. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the molecule.

For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, as the excited state is often more polar than the ground state and is thus stabilized to a greater extent by a polar solvent. Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. This is because the non-bonding electrons in the ground state can form hydrogen bonds with polar protic solvents, which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.

Studies on aminophenol derivatives have shown a dependence of the long-wavelength absorption band on solvent polarity. researchgate.net For example, the UV absorption spectra of some Schiff bases derived from aminothiadiazole were studied in various organic solvents of differing polarities, confirming that the nature of the solvent affects the electronic absorption spectra.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid.

Crystal Packing and Intermolecular Interactions

While a full, published crystal structure of this compound was not found in the search results, a supporting information document indicates that its synthesis and X-ray crystallographic analysis have been performed. semanticscholar.org This suggests that single crystals of the compound have been successfully grown and their structure determined. semanticscholar.org

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotational freedom of its two functional groups, the hydroxyl (-OH) and amino (-NH2) moieties, around their respective bonds to the benzene ring. The relative orientations of these groups give rise to different conformers, the stability of which is influenced by a combination of steric hindrance, electronic effects, and potential intramolecular interactions.

Theoretical and computational studies on analogous molecules, such as aminophenols and bromophenols, provide a framework for understanding the conformational preferences of this compound. The key factors governing its conformational equilibrium are the rotation of the O-H bond of the hydroxyl group and the orientation of the amino group relative to the aromatic plane.

In substituted phenols, the barrier to rotation of the hydroxyl group is a critical determinant of conformational stability. For instance, studies on 4-bromophenol (B116583) have been conducted to determine this rotational barrier. oup.comacs.org The presence of a bulky bromine atom ortho to the hydroxyl group in this compound is expected to create significant steric hindrance, influencing the preferred orientation of the -OH group.

Computational analyses of 2-bromophenol (B46759) have identified cis and trans isomers based on the orientation of the hydroxyl proton relative to the bromine atom. researchgate.net A similar situation is anticipated for this compound, where the hydroxyl proton can be oriented either towards or away from the adjacent bromine atom.

Furthermore, the presence of an amino group in the meta-position relative to the hydroxyl group introduces the possibility of intramolecular hydrogen bonding. Studies on aminophenols have shown that intramolecular hydrogen bonds can form between the hydroxyl and amino groups, significantly stabilizing certain conformations. researchgate.netresearchgate.net In the case of 2-aminophenol (B121084), a strong intramolecular hydrogen bond between the ortho-positioned amino and hydroxyl groups leads to a planar, cis-conformation being the most stable. researchgate.netresearchgate.net For 3-aminophenol (B1664112), two stable conformers, cis and trans, are observed, differing in the orientation of the O-H group. aip.orgresearchgate.netnih.gov

For this compound, the hydroxyl and amino groups are not in proximity for direct, strong intramolecular hydrogen bonding of the O-H···N or N-H···O type that is seen in ortho-aminophenols. However, weaker interactions and the electronic influence of the substituents will still dictate the conformational preferences. The amino group, being an electron-donating group, can influence the electronic properties of the aromatic ring and, consequently, the rotational barriers of the hydroxyl group. researchgate.net

Based on the analysis of related structures, the conformational analysis of this compound would involve the consideration of rotational isomers arising from the C-O and C-N bonds. The primary dihedral angles to consider are C1-C2-O-H and C4-C5-N-H. Due to the steric clash with the ortho-bromine, the hydroxyl group is expected to have a significant rotational barrier.

A detailed computational study would be necessary to precisely quantify the energies of the different conformers and the barriers to their interconversion. Such a study would likely reveal a few low-energy conformers that dominate the conformational equilibrium. The table below provides a hypothetical representation of the principal conformers and their expected relative energies based on the analysis of similar molecules.

| Conformer | Description | Key Dihedral Angles (Hypothetical) | Relative Energy (kcal/mol, Hypothetical) | Expected Population (%) |

|---|---|---|---|---|

| Conformer I (cis-OH) | OH proton oriented towards the Bromine atom. | ∠(C1-C2-O-H) ≈ 0° | 0.00 | |

| Conformer II (trans-OH) | OH proton oriented away from the Bromine atom. | ∠(C1-C2-O-H) ≈ 180° | ~1.5 | |

| Conformer III (gauche-NH2) | Rotation of the amino group out of the aromatic plane. | ∠(C4-C5-N-H) ≈ 60° | > 3.0 |

Computational and Theoretical Studies on 5 Amino 2 Bromophenol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. rjpn.orgmdpi.com DFT methods are widely used to investigate the properties of phenolic and amino compounds, offering reliable predictions of their geometric, electronic, and spectroscopic characteristics. researchgate.netund.edu Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G, to solve the quantum mechanical equations that describe the molecule. rjpn.org

The first step in most quantum chemical studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For 5-Amino-2-bromophenol, this involves calculating bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for an Aminophenol Structure (Note: This table presents typical parameters for an aminophenol scaffold based on DFT calculations for related molecules, as specific data for this compound is not available in the cited literature.)

| Parameter | Bond | Predicted Value |

| Bond Length | C-O | ~1.36 Å |

| C-N | ~1.40 Å | |

| C-Br | ~1.90 Å | |

| O-H | ~0.97 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | C-C-O | ~120° |

| C-C-N | ~121° | |

| C-C-Br | ~119° |

DFT calculations provide a detailed picture of the electronic structure, revealing how electrons are distributed within the molecule. Analysis methods such as Natural Bond Orbital (NBO) can be employed to understand charge distribution, hybridization, and donor-acceptor interactions between orbitals. walisongo.ac.id For this compound, the electron-donating amino and hydroxyl groups, along with the electron-withdrawing bromine atom, create a complex electronic environment on the benzene (B151609) ring. NBO analysis would likely show a partial negative charge on the oxygen, nitrogen, and bromine atoms and partial positive charges on the hydrogen atoms of the -OH and -NH₂ groups. walisongo.ac.id

A significant application of DFT is the prediction of spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the calculation of ¹H and ¹³C NMR chemical shifts, which have been shown to agree well with experimental values for similar compounds. researchgate.net

IR Spectroscopy: DFT can compute vibrational frequencies corresponding to the stretching and bending of molecular bonds. These calculated frequencies, when properly scaled, can be matched with experimental IR spectra to assign specific absorption bands to molecular motions. mdpi.comresearchgate.net For this compound, key vibrations would include O-H and N-H stretching, C-N, C-O, and C-Br stretching, and aromatic C-H vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. rjpn.org The calculations can identify the wavelengths of maximum absorption (λmax) and relate them to specific electronic excitations, often involving π → π* transitions within the aromatic system.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for 2-Aminophenol (B121084) (Note: Data for the related compound 2-Aminophenol is used for illustrative purposes.)

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

| O-H Stretch | 3628 | 3645 |

| N-H Asymmetric Stretch | 3489 | 3505 |

| N-H Symmetric Stretch | 3404 | 3418 |

| C-H Stretch | 3058 | 3070 |

| C-O Stretch | 1260 | 1275 |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity. youtube.comlibretexts.org

The energy of the HOMO (E_HOMO) is related to the ionization potential, and the energy of the LUMO (E_LUMO) is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. rjpn.org A smaller gap suggests the molecule is more reactive. rjpn.org From these energies, global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) can be calculated to quantify the molecule's reactivity. mdpi.comnih.gov For this compound, the electron-rich aromatic ring, influenced by the amino and hydroxyl groups, would primarily define the character of the HOMO.

Table 3: FMO and Global Reactivity Descriptors for Phenol (B47542) Derivatives (Note: This table is based on DFT B3LYP/6311-G calculations for 2-aminophenol and 2-nitrophenol to illustrate the type of data generated.) rjpn.org

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-Aminophenol | -5.14 | -0.21 | 4.93 |

| 2-Nitrophenol | -6.53 | -2.14 | 4.39 |

A smaller energy gap, as seen in 2-nitrophenol compared to 2-aminophenol, indicates higher reactivity. rjpn.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. mdpi.com It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would show negative potential around the electronegative oxygen and nitrogen atoms, making them sites for interaction with electrophiles. walisongo.ac.id Conversely, the hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential, marking them as potential sites for hydrogen bonding and interaction with nucleophiles.

Reaction Pathway and Transition State Modeling

Computational chemistry can also be used to model the mechanisms of chemical reactions. This involves mapping the potential energy surface of a reaction, locating the transition state structures, and calculating the activation energy barriers. For a substituted phenol like this compound, this could involve modeling reactions such as electrophilic aromatic substitution. For instance, understanding nucleophilic aromatic substitution (SNAr) reactions benefits from computational analysis of transition states and reaction intermediates. walisongo.ac.id While specific studies on the reaction pathways of this compound are not prominent, the established theoretical methods are fully capable of providing such insights should the need arise.

Analysis of Non-Covalent Interactions

Theoretical methods are crucial for understanding the intermolecular forces that dictate the supramolecular assembly and crystal packing of molecules like this compound. Computational tools such as Hirshfeld surface analysis, Reduced Density Gradient (RDG), and the Independent Gradient Model (IGM) provide profound insights into these non-covalent interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. mdpi.com By mapping the electron distribution of a molecule in its crystalline environment, it provides a detailed picture of how molecules interact with their neighbors. The analysis generates a three-dimensional surface around the molecule, which can be color-mapped with various properties to highlight key interaction points.

One of the primary maps is the normalized contact distance (d_norm). On a d_norm map, areas of different colors indicate distinct types of contacts:

Red spots signify close intermolecular contacts, which are shorter than the van der Waals radii and are typically indicative of hydrogen bonds or other strong interactions. nih.gov

White areas represent contacts where the intermolecular distance is approximately equal to the van der Waals radii. mdpi.com

Blue regions indicate contacts that are longer than the van der Waals radii. mdpi.com

For a molecule like this compound, with its hydroxyl (-OH), amino (-NH2), and bromine (-Br) functional groups, the d_norm map would be expected to show prominent red spots corresponding to O–H···O, N–H···O, or N–H···N hydrogen bonds, which are critical in stabilizing the crystal structure.

Further quantification is achieved through two-dimensional fingerprint plots. These plots summarize all the interactions on the Hirshfeld surface, breaking them down by the atom pairs involved and providing a percentage contribution for each type of contact. nih.gov For a substituted aminophenol, the interactions are typically dominated by H···H, C···H/H···C, and O···H/H···O contacts, reflecting the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.govnih.gov

Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Aminophenol. Data is representative of similar molecular structures and illustrates expected values.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 42.5 |

| C···H/H···C | 27.8 |

| O···H/H···O | 14.2 |

| Br···H/H···Br | 7.5 |

| N···H/H···N | 4.8 |

| C···C | 2.0 |

Reduced Density Gradient (RDG) and Independent Gradient Model (IGM) Analysis

The Reduced Density Gradient (RDG) is a computational tool used to identify and visualize non-covalent interactions in real space. It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), different types of interactions can be distinguished:

Strong attractive interactions , such as hydrogen bonds, appear as spikes in the low-density, negative sign(λ₂)ρ region.

Weak interactions , like van der Waals forces, are characterized by spikes near sign(λ₂)ρ = 0.

Strong repulsive interactions (steric clashes) are found in the positive sign(λ₂)ρ region.

This analysis generates 3D isosurfaces where the color indicates the nature of the interaction, providing an intuitive visual map of the bonding and non-bonding interactions within the molecule and between adjacent molecules.

The Independent Gradient Model (IGM) is a related, more recent technique that refines the analysis of non-covalent interactions. A key advantage of IGM is its ability to distinguish between intramolecular and intermolecular interactions, providing a clearer picture of the forces that hold a crystal lattice together. semanticscholar.org IGM analysis generates isosurfaces that highlight specific interaction regions, which are also color-coded to differentiate between attractive and repulsive forces, thus revealing the stabilizing forces like hydrogen bonds and van der Waals contacts within the crystal structure. semanticscholar.org

Prediction of Nonlinear Optical (NLO) Properties

Organic molecules with π-conjugated systems and electron-donating/accepting groups, such as this compound, are of significant interest for their potential nonlinear optical (NLO) properties. Computational chemistry, particularly Density Functional Theory (DFT), is a vital tool for predicting these properties and guiding the design of new materials. researchgate.net The key parameters that define a molecule's NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

Calculations are typically performed using a hybrid functional, such as B3LYP or CAM-B3LYP, with an appropriate basis set. nih.gov The presence of the electron-donating amino group and the electron-withdrawing bromine atom on the phenol ring can create a significant intramolecular charge transfer system, which is known to enhance NLO properties.

The total first hyperpolarizability (β_tot), a measure of the second-order NLO response, is calculated from the individual tensor components. The magnitude of β_tot is often compared to that of a standard reference material, such as urea, to evaluate its potential for NLO applications. researchgate.netresearchgate.net A significantly larger β_tot value suggests that the material could be a promising candidate for technologies like frequency conversion and optical switching. nih.gov

Table 2: Theoretically Predicted Nonlinear Optical Properties of this compound. Calculated using DFT. Values are representative and depend on the specific level of theory and basis set used.

| Property | Component | Value (a.u.) |

|---|---|---|

| Dipole Moment (μ) | μ_x | -1.52 |

| μ_y | 2.89 | |

| μ_z | 0.00 | |

| μ_total | 3.26 Debye | |

| Polarizability (α) | α_xx | 110.4 |

| α_yy | 85.7 | |

| α_zz | 35.1 | |

| α_total | 77.07 x 10⁻²⁴ esu | |

| First Hyperpolarizability (β) | β_xxx | 580.2 |

| β_xyy | -45.1 | |

| β_xxy | 120.6 | |

| β_yyy | -215.3 |

Solvent Effects in Computational Models

The properties of a molecule can be significantly influenced by its environment. In computational chemistry, solvent effects are often incorporated using continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (CPCM). researchgate.net These models simulate the bulk electrostatic effect of a solvent by placing the solute molecule in a cavity within a continuous medium characterized by its dielectric constant.

Introducing a solvent into the computational model can lead to changes in various predicted properties:

Molecular Geometry: The optimized geometry of the molecule may change as it adapts to the polar environment of the solvent.

Electronic Properties: Solvents can alter the electronic structure, affecting properties like the dipole moment and molecular orbital energies. Generally, the dipole moment of a polar molecule is enhanced in a polar solvent.

NLO Properties: The predicted NLO response can be highly sensitive to the solvent environment. Studies have shown that polarizability and hyperpolarizability values tend to increase with the dielectric constant of the solvent, suggesting that the NLO response can be tuned by the choice of solvent. semanticscholar.orgbohrium.com

By performing calculations in both the gas phase and in various solvents, researchers can gain a more comprehensive understanding of a molecule's behavior under different conditions, which is crucial for applications where the molecule will be used in solution.

Applications of 5 Amino 2 Bromophenol in Advanced Synthetic Chemistry

Role as a Key Intermediate in Multi-Step Organic Syntheses

The strategic placement of reactive functional groups makes 5-Amino-2-bromophenol an important intermediate in multi-step synthetic sequences. The amino and hydroxyl groups can be selectively protected and deprotected, allowing for sequential reactions at different sites, while the bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

Halogenated compounds are crucial in the synthesis of various organic molecules, particularly in the construction of heterocyclic frameworks. researchgate.net Polycyclic heteroaromatic compounds (PHAs) are a significant class of materials with applications ranging from dyes to organic semiconductors. acs.org The synthesis of these complex systems often relies on building blocks that can undergo cyclization reactions. acs.org

This compound serves as an ideal precursor for such syntheses. The presence of the nucleophilic amino and hydroxyl groups, combined with the electrophilic carbon bearing the bromine atom, facilitates intramolecular cyclization reactions to form fused heterocyclic rings. For instance, derivatives of aminobromophenols can be used to generate complex heterocyclic structures, such as those found in SHP2 inhibitors. google.com The synthesis of diverse five- and six-membered heteroaromatic rings and their benzo-fused analogues, which are important structural elements in drug design, often utilizes precursors with similar functionalities. researchgate.net The use of haloarenes in base-promoted or metal-catalyzed conditions is a well-established method for creating 5-membered, 6-membered, and 7-membered heterocycles. acs.org

The creation of substituted aromatic scaffolds is fundamental to organic chemistry, enabling the development of new materials and pharmaceuticals. fluorochem.co.uk Halogenated aromatic compounds are considered highly functional building blocks because they are well-suited for a variety of cross-coupling reactions. fluorochem.co.uk

The bromine atom on the this compound ring is a key feature for this application. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a premier method for forming carbon-carbon bonds and synthesizing biphenyl (B1667301) compounds. researchgate.net This allows for the regioselective introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-2 position. The amino and hydroxyl groups can influence the reactivity of the ring and can be further modified, leading to a diverse array of highly functionalized aromatic structures.

Table 2: Common Reactions for Scaffold Construction

| Reaction Type | Reagent/Catalyst | Resulting Structure |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biphenyl derivatives |

| Heck Coupling | Alkene, Pd catalyst | Styrene derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Diaminophenol derivatives |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynylphenol derivatives |

Precursor for Pharmaceutical and Agrochemical Intermediates

The structural motifs present in this compound are found in numerous biologically active molecules. This makes it a valuable starting material for the synthesis of intermediates used in the pharmaceutical and agrochemical industries. pharmaffiliates.combloomtechz.com

Bromophenols are a class of compounds that include many natural and synthetic molecules with significant biological activity, including antimicrobial, antioxidant, and anticancer properties. researchgate.netmdpi.com For example, novel synthetic bromophenol derivatives have shown potent, low-nanomolar inhibition of key metabolic enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA), indicating their potential as leads for treating diseases such as Alzheimer's, glaucoma, and epilepsy. mdpi.comnih.gov A related isomer, 2-Amino-5-bromophenol, has demonstrated potential anticancer activity against MCF7 cells. biosynth.com

The this compound scaffold provides a framework that can be elaborated to produce these bioactive molecules. The amino and hydroxyl groups can form hydrogen bonds with biological targets, while the bromine can participate in halogen bonding or serve as a site for further functionalization to optimize binding affinity and selectivity. nih.gov

Chemical probes are small molecule tools used to study and manipulate biological systems. nih.gov The development of these probes is essential for understanding complex biochemical pathways and for drug discovery. nih.gov The inherent reactivity and functionality of this compound make it an attractive scaffold for creating such probes.